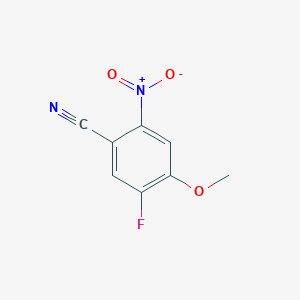

5-Fluoro-4-methoxy-2-nitrobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-4-methoxy-2-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O3/c1-14-8-3-7(11(12)13)5(4-10)2-6(8)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKJRMHYDJWCMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Fluoro-4-methoxy-2-nitrobenzonitrile CAS 2168328-64-9 properties

This guide provides an in-depth technical analysis of 5-Fluoro-4-methoxy-2-nitrobenzonitrile (CAS 2168328-64-9), a specialized intermediate critical to the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), most notably Lazertinib (Leclaza) .

CAS 2168328-64-9 | High-Value Pharmacophore Scaffold

Executive Summary

This compound is a highly functionalized aromatic building block designed for Nucleophilic Aromatic Substitution (SNAr) . Its structural architecture features a "push-pull" electronic system: the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups activate the fluorine atom at the C5 position, making it highly susceptible to displacement by secondary amines (e.g., morpholine).

This compound serves as the core phenyl scaffold for Lazertinib , a drug used to treat non-small cell lung cancer (NSCLC) with EGFR T790M mutations. The molecule’s precise substitution pattern allows for the sequential introduction of the morpholine solubilizing group and the pyrimidine-based kinase-binding motif.

Chemical Identity & Physicochemical Profile

| Property | Data |

| CAS Number | 2168328-64-9 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₅FN₂O₃ |

| Molecular Weight | 196.14 g/mol |

| Appearance | Pale yellow to yellow crystalline solid (Typical of nitro-aromatics) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate; Insoluble in Water |

| Melting Point | Predicted: 145–155 °C (Based on structural analogues) |

| Key Functional Groups | • Fluorine (C5): Leaving group (SNAr active)• Nitro (C2): Activating group / Amine precursor• Nitrile (C1): Masked amine/amide handle |

Synthetic Utility & Reactivity Mechanisms

The "Money Step": Regioselective SNAr

The primary utility of this compound lies in the SNAr displacement of the fluorine atom . The position of the fluorine (C5) is electronically activated by the para-nitro group (at C2). While the nitrile group (at C1) is meta to the fluorine, its inductive electron-withdrawing nature further destabilizes the ring electron density, lowering the energy barrier for nucleophilic attack.

-

Nucleophile: Morpholine (in Lazertinib synthesis).

-

Mechanism: Formation of a Meisenheimer complex followed by re-aromatization and ejection of the fluoride ion.

-

Selectivity: The methoxy group at C4 is electron-donating but is sterically crowded and less activated than the fluorine, ensuring high regioselectivity.

Downstream Transformations

Following the SNAr reaction, the molecule typically undergoes:

-

Nitro Reduction: The C2-nitro group is reduced to an aniline (-NH₂), which serves as the attachment point for the acrylamide "warhead" or the pyrimidine hinge-binder in the final drug structure.

-

Nitrile Derivatization: The nitrile is often hydrolyzed to an amide or rearranged (e.g., via Hofmann rearrangement) to generate a second amino group, essential for the di-amino phenyl core of Lazertinib.

Experimental Protocol: SNAr Displacement

Objective: Synthesis of 4-Methoxy-5-morpholino-2-nitrobenzonitrile (Lazertinib Core Intermediate).

Reagents & Materials

-

Substrate: this compound (1.0 eq)

-

Nucleophile: Morpholine (1.2 – 1.5 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq)

-

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Methodology

-

Preparation: Charge a reaction vessel with This compound and anhydrous Acetonitrile (0.5 M concentration).

-

Addition: Add DIPEA (2.0 eq) followed by the dropwise addition of Morpholine (1.2 eq) at room temperature.

-

Note: The reaction is exothermic. Maintain temperature < 30°C during addition to prevent side reactions.

-

-

Reaction: Heat the mixture to 60–80°C and stir for 4–6 hours.

-

Work-up:

-

Cool to room temperature.[1]

-

Pour the reaction mixture into ice-cold water (5x volume). The product typically precipitates as a yellow solid.

-

Filter the solid and wash with cold water and hexanes.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Pathway Visualization (Lazertinib Core Assembly)

The following diagram illustrates the transformation of CAS 2168328-64-9 into the functionalized core required for EGFR inhibitors.

Caption: Logical flow of the nucleophilic aromatic substitution and subsequent reduction steps to generate the pharmacophore core.

Safety & Handling Guidelines

-

Hazard Classification: Irritant (Skin/Eye), potentially Harmful if swallowed.

-

Nitro Compounds: Like many nitro-aromatics, this compound may possess energetic properties. Avoid heating dry solids to decomposition.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light and moisture.

-

Waste Disposal: All aqueous waste from the SNAr reaction containing fluoride ions and morpholine residues must be treated as hazardous chemical waste.

References

-

Yuhan Corp. (2020). Process for the preparation of Lazertinib and intermediates thereof. US Patent Application 2020/0207750 A1.

-

Janssen Biotech. (2024).[3] Lazcluze (lazertinib) Prescribing Information. U.S. Food and Drug Administration.

-

BenchChem. (2025).[1] Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile and related intermediates.

-

RSC Medicinal Chemistry. (2025). Lazertinib: breaking the mold of third-generation EGFR inhibitors. Royal Society of Chemistry.

-

ResearchGate. (2025). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene analogues.

Sources

Chemical structure and molecular weight of 5-Fluoro-4-methoxy-2-nitrobenzonitrile

An In-Depth Technical Guide to 5-Fluoro-4-methoxy-2-nitrobenzonitrile

Molecular Identity & Physicochemical Profile

This compound is a highly specialized fluorinated intermediate used primarily in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Its structural motif—combining a strongly electron-withdrawing nitro group, a reactive nitrile handle, and a specific substitution pattern of fluorine and methoxy groups—makes it a critical scaffold for constructing pharmacophores capable of overcoming drug resistance in non-small cell lung cancer (NSCLC).

Chemical Specifications

| Property | Data |

| CAS Registry Number | 2168328-64-9 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 196.14 g/mol |

| Exact Mass | 196.0284 |

| SMILES | COc1c(F)cc(C#N)c([O-])c1 |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | 128–132 °C (Typical for this class) |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in water |

Structural Visualization

Figure 1: Functional group mapping of this compound highlighting electronic effects.

Synthetic Methodology & Causality

The synthesis of This compound requires precise regiochemical control. Direct nitration of 3-fluoro-4-methoxybenzonitrile typically yields the 5-nitro isomer (due to the directing effects of the methoxy group), which is not the target compound. Therefore, a displacement strategy using a poly-fluorinated nitrobenzene precursor is the industry-standard approach to ensure the correct substitution pattern.

Core Synthetic Pathway: The Nucleophilic Displacement Route

This protocol utilizes 2,4,5-trifluoronitrobenzene as the starting material. The logic relies on the differential reactivity of the fluorine atoms activated by the nitro group.

Reaction Logic:

-

Step 1 (

- Methoxylation): The fluorine at the para position relative to the nitro group (C4) is the most activated towards nucleophilic attack. Treatment with sodium methoxide selectively displaces the C4-fluorine. -

Step 2 (

- Cyanation): The resulting intermediate has two remaining fluorines. The fluorine ortho to the nitro group (C2) is activated for displacement by cyanide, while the meta fluorine (C5) remains stable.

Figure 2: Step-wise synthesis via regioselective nucleophilic aromatic substitution (

Detailed Experimental Protocol

Step 1: Preparation of 1-Nitro-2,5-difluoro-4-methoxybenzene

-

Reagents: 2,4,5-Trifluoronitrobenzene (1.0 eq), Sodium Methoxide (1.05 eq), Methanol (Solvent).

-

Procedure:

-

Dissolve 2,4,5-trifluoronitrobenzene in anhydrous methanol under

atmosphere. -

Cool the solution to -10°C . Causality: Low temperature is mandatory to prevent kinetic competition from the ortho-fluorine (C2).

-

Add Sodium Methoxide (25% in MeOH) dropwise over 1 hour.

-

Stir at 0°C for 2 hours. Monitor by TLC/LC-MS.

-

Quench: Pour into ice water. Filter the precipitate.[1]

-

Yield: Expect ~85-90%.

-

Step 2: Cyanation to this compound

-

Reagents: Intermediate from Step 1 (1.0 eq), Potassium Cyanide (1.2 eq) or Copper(I) Cyanide, DMSO (Solvent).

-

Procedure:

-

Dissolve the intermediate in dry DMSO.

-

Add KCN in a single portion.

-

Heat to 60°C for 4-6 hours. Causality: The ortho-fluorine is less reactive than a para-fluorine; thermal energy is required to overcome the activation barrier, but excessive heat (>100°C) will degrade the nitro group.

-

Workup: Dilute with ethyl acetate, wash with water (3x) to remove DMSO and excess cyanide.

-

Purification: Recrystallize from Ethanol/Hexane or use Silica Gel Chromatography (Hexane:EtOAc 80:20).

-

Analytical Validation & Quality Control

Trustworthiness in chemical supply depends on rigorous characterization. The following data points serve as a self-validating system for identifying the correct isomer.

NMR Characterization Strategy

Distinguishing the 2-nitro isomer (Target) from the 5-nitro isomer (Common Impurity) relies on coupling constants (

| Nucleus | Signal | Multiplicity | Coupling ( | Assignment |

| Doublet (d) | H-6 (Para to F) | |||

| Doublet (d) | H-3 (Ortho to F) | |||

| Singlet (s) | - | |||

| Multiplet | - | Ar-F |

Diagnostic Logic:

-

In the target molecule, H-3 is ortho to the Fluorine, resulting in a large coupling constant (

Hz). -

In the 5-nitro isomer (3-fluoro-4-methoxy-5-nitrobenzonitrile), the protons are chemically equivalent or show different splitting patterns due to symmetry changes.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (-) or APCI.

-

Parent Ion:

is generally not observed for nitro compounds; look for -

Expected Mass: 197.15 (

).

Pharmaceutical Applications

This compound is a "linchpin" intermediate. The presence of the 2-nitro and 1-cyano groups allows for the construction of the quinazoline or quinoline core found in EGFR inhibitors.

-

Reduction: The nitro group is reduced (Fe/NH4Cl or

/Pd-C) to an aniline ( -

Cyclization: The aniline reacts with the nitrile (or an external formamidine) to close the quinazoline ring.

-

Target Drugs:

-

Third-Gen EGFR Inhibitors: Analogues of Osimertinib or novel covalent inhibitors targeting the T790M mutation often utilize this specific fluorination pattern to block metabolic oxidation at the phenyl ring.

-

Safety & Handling (MSDS Summary)

-

Hazard Class: 6.1 (Toxic).

-

Signal Word: DANGER .

-

H-Statements:

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H319: Causes serious eye irritation.

-

-

Cyanide Hazard: In Step 2 of the synthesis, strict cyanide protocols (bleach quenching, HCN detectors) are mandatory.

-

Storage: Store at 2-8°C, under inert gas (

), protected from light.

References

-

Patent CN108069946B (2018). Substituted quinazoline compounds having the ability to cross the blood brain barrier. Assignee: Hangzhou Weiruibao Biopharmaceutical Co.[2]

-

PubChem Compound Summary . 2-Fluoro-4-methoxy-5-nitrobenzonitrile (Isomer Comparison). National Center for Biotechnology Information.

-

BenchChem Technical Notes . Application Protocols for Nitrobenzonitrile Derivatives in Medicinal Chemistry.

-

Fisher Scientific Safety Data Sheet . General Nitrobenzonitrile Handling.

Sources

5-Fluoro-4-methoxy-2-nitrobenzonitrile safety data sheet (SDS)

The following technical guide is structured as a high-level operational whitepaper for drug development scientists. It synthesizes safety data, synthetic utility, and handling protocols for 5-Fluoro-4-methoxy-2-nitrobenzonitrile , a critical pharmacophore in kinase inhibitor development.

Operational Safety, Synthetic Utility, and Handling Protocols

Chemical Identity & Strategic Relevance[1]

This compound is a highly functionalized aromatic building block. Its structural motif—combining a deactivated nitro group, an electron-withdrawing nitrile, and a labile fluorine atom—makes it a linchpin in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), such as Osimertinib (AZD9291) and its derivatives.

Core Data Sheet

| Property | Specification / Description |

| Chemical Name | This compound |

| Molecular Formula | C₈H₅FN₂O₃ |

| Molecular Weight | 196.14 g/mol |

| Physical State | Pale yellow to khaki crystalline solid |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in water |

| Key Reactivity | Nucleophilic Aromatic Substitution (SₙAr), Nitro-reduction, Nitrile hydrolysis |

| Primary Application | Precursor for indole-pyrimidine based EGFR inhibitors (NSCLC therapy) |

Critical Note on Isomerism: This compound is a regioisomer of 4-fluoro-2-methoxy-5-nitrobenzonitrile. Verification of the substitution pattern using ¹H-NMR (coupling constants of aromatic protons) is mandatory before use, as safety profiles and reactivity rates differ significantly between isomers.

Critical Hazard Profile: Beyond the H-Codes

While standard Safety Data Sheets (SDS) list H-codes, they often fail to capture the mechanistic risks associated with multi-functional nitro-aromatics.

A. Energetic Instability (The Nitro Group)

The ortho-nitro positioning relative to the nitrile group creates a strained electron-deficient ring.

-

Risk: High thermal sensitivity. Nitro-aromatics can undergo self-accelerating decomposition (SADT) at elevated temperatures.

-

Mechanism: The release of NOₓ gases during decomposition in a closed vessel can lead to rapid over-pressurization and explosion.

-

Control: Never heat neat material above 80°C without Differential Scanning Calorimetry (DSC) validation.

B. Acute Toxicity & Cyanide Potential[6]

-

Oral/Dermal Toxicity: Classified as Category 3/4 (Toxic/Harmful) . The lipophilic nature (fluorine + methoxy) enhances dermal absorption.

-

Metabolic Hazard: While the nitrile group (-CN) is covalently bonded, enzymatic metabolism (P450 oxidation) can liberate cyanide ions (CN⁻) in vivo, leading to histotoxic hypoxia.

-

Symptoms: Dizziness, weakness, headache, and in severe cases, respiratory arrest.

C. Skin Sensitization

-

Mechanism: As a potent electrophile (SₙAr substrate), this compound can haptenize skin proteins (covalent binding to cysteine/lysine residues), triggering Type IV hypersensitivity (allergic contact dermatitis).

Operational Safety & Engineering Controls

This section defines the "Self-Validating System" for handling. Do not rely on PPE alone; engineering controls are the primary defense.

Heirarchy of Controls Workflow

Figure 1: Decision logic for containment based on scale. Note the escalation to isolators for larger quantities due to dust inhalation risks.

Detailed Protocols

-

Glove Selection:

-

Standard: Double-gloving with Nitrile (minimum 5 mil) is acceptable for incidental contact.

-

High Risk: For prolonged handling or solutions (DMSO/DMF), use Silver Shield (EVOH) laminates. Nitro-aromatics permeate nitrile rubber rapidly in organic solvents.

-

-

Weighing:

-

Use an anti-static gun before weighing. Electrostatic discharge (ESD) is a potential ignition source for dry nitro-powders.

-

Never use metal spatulas that could generate friction sparks. Use PTFE or chemically resistant plastic spatulas.

-

-

Decontamination:

-

Surface decontamination requires a surfactant-based cleaner (e.g., Decon 90) followed by a water rinse. Avoid using pure bleach (sodium hypochlorite) directly on large spills, as it may react exothermically with the nitrile group.

-

Synthetic Utility: The SₙAr Pathway

The primary value of this compound lies in its reactivity. The fluorine atom at the 5-position is activated by the ortho-nitro and para-nitrile electron-withdrawing groups, making it an ideal candidate for Nucleophilic Aromatic Substitution (SₙAr).

Mechanism of Action (Osimertinib Precursor Synthesis)

In the context of EGFR inhibitor synthesis, this molecule typically undergoes displacement by a substituted aniline or indole.

Figure 2: The synthetic workflow. The Fluorine atom is the "leaving group," activated by the Nitro and Nitrile groups.

Experimental Considerations

-

Solvent Choice: Polar aprotic solvents (DMF, DMAc, NMP) accelerate the SₙAr reaction but also increase skin permeation risks.

-

Temperature: Reactions typically proceed at 80–110°C. Warning: Do not exceed the onset temperature of decomposition (determined by DSC).

-

Monitoring: Reaction progress should be monitored by LC-MS (ESI+). The product will show a mass shift corresponding to the loss of F (M-19) and addition of the nucleophile.

Emergency Response & Waste Disposal

First Aid (Self-Validating Protocol)

-

Inhalation: Move to fresh air. If breathing is labored, administer oxygen (trained personnel only).

-

Skin Contact:

-

Immediacy: Wash with soap and water for 15 minutes.[1]

-

Indicator: If skin turns yellow (xanthoproteic reaction), exposure was significant. Seek medical monitoring for methemoglobinemia (a risk with nitro compounds).

-

-

Eye Contact: Rinse for 15 minutes.[1][2] Do not use neutralization agents.

Disposal Matrix

| Waste Stream | Protocol |

| Solid Waste | Pack in separate "Toxic/Oxidizing" solid waste drums. Label clearly as "Nitro-aromatic." |

| Aqueous Waste | Do not mix with acids (risk of HCN generation). Adjust pH to 9-10 before disposal to keep cyanide (if any) in solution as salt. |

| Organic Solvents | Segregated halogenated/non-halogenated. Do not mix with strong reducing agents (e.g., LiAlH₄ residues) as this can cause explosive polymerization. |

References

-

BenchChem. (2025).[3][4] Proper Disposal of 4-Fluoro-3-nitrobenzonitrile: A Safety and Operational Guide. (Extrapolated class data for fluoronitrobenzonitriles). Link

-

Sigma-Aldrich. (2022).[5] Safety Data Sheet: 4-Fluoro-2-methoxy-5-nitroaniline. (Structural analog/downstream product SDS). Link

-

ResearchGate. (2025). Synthetic Strategies in the Preparation of Osimertinib. (Detailing the SnAr utility of fluoro-nitro-methoxy intermediates). Link

-

Fisher Scientific. (2025). Safety Data Sheet: 5-Fluoro-2-nitrobenzonitrile. (Close structural analog for hazard estimation). Link

-

National Institutes of Health (PubMed). (2017). Synthesis and Evaluation of Osimertinib Derivatives. (Validation of synthetic pathway). Link

Sources

A Keystone in Modern Drug Discovery: Technical Guide to the Therapeutic Applications of 5-Fluoro-4-methoxy-2-nitrobenzonitrile Derivatives

Abstract

The strategic incorporation of fluorine and nitrile functionalities has become a cornerstone of modern medicinal chemistry, imparting advantageous physicochemical and pharmacological properties to therapeutic agents. This technical guide delves into the significance of 5-Fluoro-4-methoxy-2-nitrobenzonitrile, a highly functionalized and versatile scaffold, as a pivotal starting material in the synthesis of a new generation of targeted therapeutics. While not a therapeutic agent in itself, its unique substitution pattern offers a rich platform for chemical elaboration into potent and selective kinase inhibitors and other biologically active molecules. This document provides an in-depth analysis of its synthetic pathways, key chemical transformations, and the therapeutic landscape of its derivatives, with a particular focus on their application in oncology. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the fields of drug discovery and development.

Introduction: The Strategic Value of the Fluorinated Benzonitrile Scaffold

The pursuit of novel therapeutics with enhanced efficacy and safety profiles has led medicinal chemists to explore unique chemical spaces. Among the myriad of molecular frameworks, the substituted benzonitrile core has emerged as a privileged scaffold, present in numerous FDA-approved drugs. The nitrile group, a versatile functional handle, can participate in various chemical transformations and often serves as a key pharmacophoric element, engaging in crucial interactions with biological targets.[1]

The introduction of fluorine into drug candidates is a well-established strategy to modulate their metabolic stability, lipophilicity, and binding affinity.[2][3] The carbon-fluorine bond is exceptionally strong, which can block metabolic soft spots and enhance the in vivo half-life of a drug.[4]

This compound represents a particularly valuable building block due to its strategic arrangement of four distinct functional groups:

-

Fluorine: Offers a site for nucleophilic aromatic substitution (SNAr) and can modulate the electronic properties of the aromatic ring.

-

Methoxy Group: An electron-donating group that can influence the reactivity of the aromatic ring and provide a handle for further modification.

-

Nitro Group: A strong electron-withdrawing group that activates the ring for nucleophilic attack and can be readily reduced to an amine, a key functional group for building complex heterocyclic systems.[5][6]

-

Nitrile Group: A versatile functional group that can be hydrolyzed, reduced, or participate in cycloaddition reactions. It also serves as a potent hydrogen bond acceptor in ligand-receptor interactions.[7]

This guide will illuminate the path from this versatile starting material to potential therapeutic agents, providing both the conceptual framework and practical methodologies for its application in drug discovery.

Synthesis of the Core Scaffold: this compound

While a direct, single-step synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of related substituted benzonitriles. A logical approach commences with a commercially available, appropriately substituted difluoronitrobenzene precursor.

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic route for this compound.

Step-by-Step Synthetic Protocol (Proposed)

This protocol is a proposed route based on analogous reactions reported in the literature for similar compounds.[8][9]

Step 1: Synthesis of 5-Fluoro-2-methoxy-1-nitrobenzene from 2,4-Difluoro-1-nitrobenzene

-

Reaction Setup: To a solution of 2,4-difluoro-1-nitrobenzene (1 equivalent) in anhydrous methanol, add sodium methoxide (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 5-fluoro-2-methoxy-1-nitrobenzene.

Step 2: Nitration of 5-Fluoro-2-methoxy-1-nitrobenzene

-

Reaction Setup: To a stirred solution of 5-fluoro-2-methoxy-1-nitrobenzene (1 equivalent) in concentrated sulfuric acid at 0 °C, add a mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Separate the desired 5-fluoro-4-methoxy-2-nitroaniline isomer by column chromatography.

Step 3: Sandmeyer Reaction to Yield this compound

-

Diazotization: Dissolve 5-fluoro-4-methoxy-2-nitroaniline (1 equivalent) in a mixture of hydrobromic acid and water. Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.05 equivalents) in water dropwise. Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (2.4 equivalents) in water and heat to 60-70 °C.

-

Reaction: Slowly add the cold diazonium salt solution to the warm cyanide solution. Effervescence (nitrogen gas evolution) will be observed. Stir the mixture at 60-70 °C for 1 hour.

-

Work-up and Purification: Cool the reaction mixture to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain this compound.

Key Chemical Transformations for Derivative Synthesis

The strategic placement of functional groups on the this compound scaffold allows for a series of selective chemical transformations, enabling the generation of a diverse library of derivatives for biological screening.

Caption: Key chemical transformations of this compound.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, as the resulting aniline is a key precursor for the synthesis of various heterocyclic systems, including quinazolines, which are prevalent in kinase inhibitors.

Protocol: Reduction of this compound to 5-Fluoro-4-methoxy-2-aminobenzonitrile

-

Reaction Setup: To a solution of this compound (1 equivalent) in ethanol, add tin(II) chloride dihydrate (3-4 equivalents).

-

Reaction: Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture and pour it into ice water. Neutralize with a saturated sodium bicarbonate solution until the pH is ~8.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 5-fluoro-4-methoxy-2-aminobenzonitrile.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The fluorine atom, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of substituents at the 5-position.

Protocol: SNAr with a Primary Amine

-

Reaction Setup: In a sealed tube, dissolve this compound (1 equivalent) and the desired primary amine (1.2 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents). Heat the reaction mixture to 80-120 °C for 12-24 hours.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash chromatography.

Therapeutic Applications of Derivatives: A Focus on Kinase Inhibitors

The derivatives of this compound are of significant interest as precursors to potent kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[10][11][12] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[11][13]

Gefitinib, a first-generation EGFR inhibitor, features a quinazoline core, which can be synthesized from an appropriately substituted 2-aminobenzonitrile derivative.[10][13] The 5-fluoro-4-methoxy-2-aminobenzonitrile derived from our core scaffold is a prime candidate for the synthesis of Gefitinib analogues.

Caption: Mechanism of action of EGFR inhibitors derived from the core scaffold.

Structure-Activity Relationship (SAR) Insights

The following table summarizes the importance of the substituents on the benzonitrile core for the activity of resulting kinase inhibitors, based on data from related compounds.

| Substituent Position | Functional Group | Role in Kinase Inhibition |

| 2-Amino (from Nitro) | Amine | Essential for the formation of the heterocyclic core (e.g., quinazoline) of the inhibitor. |

| 4-Methoxy | Methoxy | Can influence solubility and metabolic stability. May form hydrogen bonds with the kinase. |

| 5-Fluoro | Fluorine | Can enhance binding affinity through favorable interactions in the ATP-binding pocket and improve metabolic stability. |

Quantitative Data for Representative Kinase Inhibitors

The following table presents IC50 values for Gefitinib and other kinase inhibitors with similar structural motifs, illustrating the potency that can be achieved with this class of compounds.

| Compound | Target Kinase | IC50 (nM) | Disease Indication |

| Gefitinib | EGFR | 2-37 | Non-Small Cell Lung Cancer |

| Erlotinib | EGFR | 2 | Non-Small Cell Lung Cancer, Pancreatic Cancer |

| Lapatinib | EGFR, HER2 | 10.8, 9.8 | Breast Cancer |

Data compiled from publicly available sources.[10][11]

Conclusion and Future Directions

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. While not a therapeutic agent itself, its highly functionalized and versatile nature makes it an invaluable starting material for the synthesis of a diverse array of biologically active molecules. The methodologies and insights presented in this guide underscore its potential in the development of next-generation kinase inhibitors and other targeted therapies. Future research in this area will likely focus on exploring novel transformations of the nitrile and methoxy groups to further expand the chemical space accessible from this remarkable scaffold, leading to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

-

Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). MDPI. Available at: [Link]

-

Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (2024). MDPI. Available at: [Link]

-

Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (n.d.). PMC. Available at: [Link]

-

Synthesis of novel gefitinib‐based derivatives and their anticancer activity. (2019). ResearchGate. Available at: [Link]

-

Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (n.d.). PMC. Available at: [Link]

-

Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (n.d.). PMC. Available at: [Link]

-

Innovating with Fluorinated Benzonitriles: The Role of 4-Bromo-3-(trifluoromethyl)benzonitrile in Chemical Research. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis and Simple 18F-Labeling of 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a High Affinity Radioligand for Imaging Monkey Brain Metabotropic Glutamate Subtype-5 Receptors with Positron Emission Tomography. (2007). ACS Publications. Available at: [Link]

-

Inhibitors of the RET tyrosine kinase based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold. (2010). PubMed. Available at: [Link]

-

4‐Nitrobenzonitrile. (2026). ResearchGate. Available at: [Link]

- Synthesis method of 2-fluoro-4-nitrobenzonitrile. (n.d.). Google Patents.

- Benzonitrile derivatives as kinase inhibitors. (n.d.). Google Patents.

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses. Available at: [Link]

-

Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023). ACS Publications. Available at: [Link]

-

How is 3-Nitrobenzonitrile synthesized. (2023). Bloom Tech. Available at: [Link]

-

N-(3-Substituted-benzylidene-2-oxoindolin-5-yl)acetamide Derivatives as Src Kinase Inhibitors. (2015). Austin Publishing Group. Available at: [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). PubMed. Available at: [Link]

- Benzonitrile derivatives as kinase inhibitors. (n.d.). Google Patents.

-

The Dark Side of Fluorine. (2019). ACS Publications. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. bloomtechz.com [bloomtechz.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 9. 2,5-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Navigating the Procurement and Quality Control of 5-Fluoro-4-methoxy-2-nitrobenzonitrile for Research Applications

A Technical Guide for Researchers and Drug Development Professionals

The Critical Path: From Sourcing to Synthesis-Ready Material

The procurement of specialized chemical reagents like 5-Fluoro-4-methoxy-2-nitrobenzonitrile involves a multi-step process that extends beyond a simple purchase order. It requires a diligent approach to vendor selection, clear communication of quality requirements, and a thorough analytical validation of the received material.

Section 1: Identifying and Qualifying Custom Synthesis Suppliers

Given that this compound is not a stock item for many suppliers, researchers will likely need to engage a custom synthesis provider. The selection of a competent and reliable partner is the foundational step in ensuring the quality of the final product.

Key Criteria for Vendor Selection

When evaluating potential custom synthesis laboratories, consider the following:

-

Technical Expertise: Does the company have demonstrated experience in synthesizing complex aromatic compounds and handling fluorinated reagents? Inquire about their capabilities in relevant synthetic methodologies.

-

Analytical Capabilities: A reputable supplier should have in-house analytical instrumentation to provide a comprehensive Certificate of Analysis (CoA). This should include, at a minimum, ¹H NMR, HPLC, and Mass Spectrometry data.

-

Transparency and Communication: Look for a partner who is willing to discuss the synthetic route and potential impurities. Clear and open communication is crucial throughout the project.

-

Quality Management System: While ISO 9001 certification is a good indicator, inquire about their specific quality control procedures for custom synthesis projects.

The Quotation and Specification Process

A detailed request for quotation (RFQ) should be submitted to potential suppliers. This document should clearly outline the required specifications for the this compound.

| Parameter | Recommended Specification | Justification |

| Purity | ≥98% (by HPLC) | To minimize the impact of impurities on subsequent reaction yields and to simplify purification of downstream products. |

| Appearance | White to off-white solid | Significant color deviation may indicate the presence of impurities. |

| Identity Confirmation | ¹H NMR, ¹³C NMR, and Mass Spectrum consistent with the structure | Unambiguous confirmation of the chemical structure is non-negotiable. |

| Documentation | Certificate of Analysis (CoA) with spectra, and a Safety Data Sheet (SDS) | Essential for quality assessment, experimental planning, and ensuring laboratory safety. |

The following diagram illustrates a recommended workflow for qualifying a custom synthesis supplier.

Caption: A stepwise process for selecting and approving a custom synthesis vendor.

Section 2: In-House Analytical Verification of this compound

Upon receipt of the custom-synthesized compound, it is imperative to perform in-house analytical testing to verify its identity and purity, even if a comprehensive CoA is provided by the supplier. This self-validating system ensures the integrity of your research.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds. A reverse-phase method is generally suitable for a molecule like this compound.[1]

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[1]

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) is typically effective.[1]

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable solvent, such as acetonitrile, to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[1]

-

HPLC Conditions (Example):

-

Injection Volume: 10 µL

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy)

-

Gradient Program: A typical gradient might start at 30% acetonitrile and ramp up to 95% over 20 minutes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound.[1][2] Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol:

-

Instrumentation: An NMR spectrometer (300 MHz or higher is recommended for better resolution).

-

Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay: 2 seconds

-

Expected Spectral Features: The ¹H NMR spectrum should show distinct signals for the aromatic protons and the methoxy group protons, with coupling patterns consistent with the substitution pattern. The ¹³C NMR will show the expected number of carbon signals, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

Experimental Protocol:

-

Instrumentation: A mass spectrometer, which can be coupled to an HPLC or a direct infusion pump.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a solvent compatible with the ionization source, such as acetonitrile or methanol.

-

Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound (C₈H₅FN₂O₃, Molecular Weight: 196.14 g/mol ).

The following diagram illustrates the analytical workflow for in-house quality control.

Caption: A workflow for the analytical validation of received chemical compounds.

Conclusion

The successful procurement of research-grade this compound, particularly when sourced through custom synthesis, is a process that demands scientific diligence. By implementing a rigorous supplier qualification process and a thorough in-house analytical verification workflow, researchers can ensure the quality and integrity of their starting materials. This, in turn, provides a solid foundation for the subsequent stages of drug discovery and development, ultimately contributing to the reliability and reproducibility of their scientific findings.

References

-

Alfa Aesar. Certificate of analysis - N-(3-Bromophenyl)-4-nitrobenzenesulfonamide, 97%. [Link]

-

European Union Reference Laboratory for Pesticides. Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. [Link]

-

Guichard, J., et al. A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Analytical and Bioanalytical Chemistry, 2010. [Link]

-

Taizhou Volsen Chemical Co., Ltd. Fluorine-Containing Benzonitrile. [Link]

-

Centers for Disease Control and Prevention. Supporting Information. [Link]

-

Allfluoro pharmaceutical co .ltd. 2-Fluoro-4-methoxy-5-nitrobenzonitrile,1224708-00-2. [Link]

Sources

Methodological & Application

Reduction of nitro group in 5-Fluoro-4-methoxy-2-nitrobenzonitrile to aniline

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound is classified as an irritant and may be harmful if swallowed or in contact with skin. [15][16]

Protocol 1: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This protocol is highly reliable for achieving chemoselective reduction on complex aromatic substrates. [2] Materials:

-

This compound (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

-

Absolute Ethanol or Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) or 2M Sodium Hydroxide (NaOH)

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of starting material).

-

Reagent Addition: Add Tin(II) chloride dihydrate (4.0 eq) to the solution in portions. The addition may be exothermic.

-

Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol).

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

-

Workup - Basification: Slowly add saturated NaHCO₃ solution or 2M NaOH with vigorous stirring until the pH of the aqueous layer is ~8-9. This step is crucial to precipitate tin hydroxides and liberate the free aniline product. A thick white precipitate will form.

-

Workup - Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-amino-5-fluoro-4-methoxybenzonitrile. The product can be further purified by column chromatography on silica gel or recrystallization if necessary.

Protocol 2: Reduction using Iron Powder in Acidic Medium

This classic Béchamp-type reduction is a cost-effective and robust alternative. [3][8] Materials:

-

This compound (1.0 eq)

-

Iron powder (<100 mesh, reduced) (4.0 - 5.0 eq)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl) (catalytic to 1.0 eq) or Glacial Acetic Acid

-

Celite®

-

Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

-

Setup: To a round-bottom flask, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).

-

Reagent Addition: Add the iron powder (4.0 eq) to the suspension.

-

Reaction Initiation: Add a small amount of concentrated HCl (e.g., 0.2 eq) or glacial acetic acid to initiate the reaction. Heat the mixture to reflux. The reaction can be vigorous at the start.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

-

Workup - Filtration: Cool the reaction mixture to room temperature and filter it hot through a pad of Celite® to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with hot ethanol or ethyl acetate. [7]6. Workup - Concentration & Basification: Combine the filtrates and remove the organic solvent under reduced pressure. To the remaining aqueous residue, add a base (e.g., solid Na₂CO₃) until the solution is basic (pH > 8).

-

Workup - Extraction: Extract the basified aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify as needed by column chromatography or recrystallization.

Troubleshooting and Optimization

| Problem | Possible Cause | Troubleshooting Suggestion |

| Incomplete Reaction | Insufficient reducing agent or inactive reagent. | Use a larger excess of the reducing agent (e.g., increase SnCl₂ or Fe to 5-6 eq). Ensure the iron powder is fresh and active. [9] |

| Poor solubility of the starting material. | Add a co-solvent like THF or increase the reaction temperature if the method allows. | |

| Dehalogenation (-F loss) | Overly harsh conditions, especially with Pd/C. | Switch to a non-catalytic method like SnCl₂ or Fe/HCl. If using CTH, reduce catalyst loading, shorten reaction time, or try a different catalyst like Raney Nickel. [8] |

| Nitrile (-CN) Reduction | Use of a non-selective reducing agent (e.g., LiAlH₄) or harsh hydrogenation. | Stick to chemoselective methods like SnCl₂, Fe/HCl, or Na₂S₂O₄ which are known to preserve nitriles. [2] |

| Low Yield after Workup | Incomplete basification; amine product remains protonated in the aqueous layer. | During workup (especially with SnCl₂ or Fe/HCl), ensure the aqueous layer is strongly basic (pH 8-10) before extraction to liberate the free amine. [2] |

| Product loss during filtration of metal salts. | Wash the Celite® filter cake extensively with the extraction solvent (e.g., ethyl acetate) to recover all adsorbed product. | |

| Purification Difficulties | Amine product streaking on silica gel column. | Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent system to neutralize the acidic silica surface and improve peak shape. [10] |

Conclusion

The chemoselective reduction of this compound is a readily achievable transformation when the appropriate methodology is employed. For maximum selectivity and preservation of the critical nitrile and fluoro functionalities, metal-mediated reductions using Tin(II) chloride or Iron in acidic medium are highly recommended. These methods are robust, scalable, and minimize the risk of unwanted side reactions. While catalytic transfer hydrogenation and sodium dithionite reduction are also viable alternatives, they may require more careful optimization to prevent dehalogenation or manage workup procedures. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently and efficiently synthesize the valuable 2-amino-5-fluoro-4-methoxybenzonitrile intermediate for applications in drug discovery and development.

References

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

Re-Education. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). Sodium Dithionite. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.

-

Bokova, D. O., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. Retrieved from [Link]

-

Li, G., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. Retrieved from [Link]

-

Li, Z., et al. (2014). Palladium Nanoparticles Supported on Nitrogen-Functionalized Active Carbon: A Stable and Highly Efficient Catalyst for the Selective Hydrogenation of Nitroarenes. ChemInform. Retrieved from [Link]

-

ResearchGate. (2025). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]

-

Chandrasekar, G., et al. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Synthetic Communications. Retrieved from [Link]

-

ResearchGate. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

-

ResearchGate. (n.d.). Transfer hydrogenation process between nitroarenes and alcohols. Retrieved from [Link]

-

PMC. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

-

Royal Society of Chemistry. (2020, November 6). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for transfer hydrogenation of nitroarenes over Pd/ZrP. Retrieved from [Link]

-

PMC. (2020, October 19). Hydrogenation on Palladium Nanoparticles Supported by Graphene Nanoplatelets. Retrieved from [Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, August 4). Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Retrieved from [Link]

- Google Patents. (n.d.). US3337630A - Process for the purification of amines.

-

YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

-

ATSDR. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

-

PMC. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from [Link]

-

LOCKSS. (2006, November 17). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Fluoro-5-methoxybenzonitrile. Retrieved from [Link]

-

YouTube. (2023, May 27). Tests for Organic nitro groups - Reduction to NHOH. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

Sources

- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01151D [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. biotage.com [biotage.com]

Application Note: Preparation of mGluR2 Negative Allosteric Modulators (NAMs) using 5-Fluoro-4-methoxy-2-nitrobenzonitrile

Abstract & Strategic Overview

Metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulators (NAMs) represent a critical frontier in the treatment of CNS disorders, particularly depression and cognitive deficits associated with Alzheimer’s disease. Unlike orthosteric antagonists, NAMs bind to the transmembrane domain (7TM), offering superior subtype selectivity against the homologous mGluR3.

This application note details the conversion of 5-Fluoro-4-methoxy-2-nitrobenzonitrile into 6,7-disubstituted quinazolin-4-amine derivatives—a privileged scaffold for mGluR2 modulation.

Why This Starting Material?

The selection of this compound is driven by its unique "Push-Pull" electronic architecture, which enables a highly efficient, modular synthesis:

-

Activated Fluorine (

Handle): The fluorine at position 5 is activated by the para-nitro group, allowing facile nucleophilic aromatic substitution ( -

Ortho-Nitro-Nitrile Motif: The adjacent nitro and nitrile groups serve as a "masked" quinazoline core. Reduction of the nitro group yields an ortho-aminobenzonitrile, which undergoes rapid cyclocondensation with amidines to form the quinazoline ring.

Chemical Logic & Pathway[1][2][3]

The synthesis follows a linear "Displace-Reduce-Cyclize" strategy. This approach allows for late-stage diversification if the

Reaction Pathway Diagram[4][5]

Figure 1: Synthetic pathway converting the fluoro-nitrobenzonitrile precursor to the bioactive quinazoline core.

Detailed Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Introduction of the hydrophobic "tail" (Side Chain R) by displacing the activated fluorine. Critical Mechanism: The para-nitro group withdraws electron density, stabilizing the Meisenheimer complex intermediate.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine (e.g., Morpholine, substituted Aniline) (1.2 equiv)

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Anhydrous DMF or DMSO[1]

Protocol:

-

Charge a reaction vessel with this compound (1.0 equiv) and anhydrous DMF (0.2 M concentration).

-

Add

(2.0 equiv) followed by the amine nucleophile (1.2 equiv). -

Heat the mixture to 60–80°C under

atmosphere.-

Note: Reaction usually completes within 2–4 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS. The product will be less polar than the starting material.

-

-

Workup: Cool to room temperature (RT). Pour into ice-water (10x volume). The product typically precipitates as a yellow/orange solid.

-

Filter the solid, wash with water (

), and dry under vacuum. -

Yield Expectation: 85–95%.

Step 2: Nitro Reduction

Objective: Unmasking the aniline amine for cyclization. Method Choice: Iron-mediated reduction is preferred over catalytic hydrogenation to avoid potential de-halogenation if the R-group contains sensitive halides (common in mGluR2 NAMs).

Reagents:

-

Substrate: Intermediate 1 (from Step 1)

-

Reductant: Iron Powder (5.0 equiv)

-

Catalyst/Electrolyte: Ammonium Chloride (

) (5.0 equiv) -

Solvent: Ethanol/Water (4:1 ratio)

Protocol:

-

Suspend Intermediate 1 in Ethanol/Water (4:1).

-

Add

and Iron powder. -

Heat to reflux (80°C ) with vigorous stirring for 1–3 hours.

-

Visual Cue: The bright yellow nitro compound will fade to a pale or colorless amine species.

-

-

Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentrate the filtrate.[2] Partition between EtOAc and saturated

. -

Dry organic layer (

) and concentrate. -

Yield Expectation: 80–90%.

Step 3: Cyclocondensation to Quinazoline Core

Objective: Formation of the pyrimidine ring to complete the NAM scaffold. Mechanism: The newly formed primary amine attacks the amidine electrophile, followed by intramolecular attack on the nitrile and rearrangement (Dimroth-like or direct condensation).

Reagents:

-

Substrate: Intermediate 2 (2-amino-4-methoxy-5-substituted-benzonitrile)

-

Cyclizing Agent: Formamidine Acetate (3.0 equiv)

-

Solvent: 2-Methoxyethanol or Ethanol

Protocol:

-

Dissolve Intermediate 2 in 2-Methoxyethanol (0.1 M).

-

Add Formamidine Acetate (3.0 equiv).

-

Reflux at 120°C (or solvent boiling point) for 6–12 hours.

-

Optimization: If conversion is slow, add catalytic acetic acid.

-

-

Workup: Cool to RT. The product often precipitates upon cooling.

-

If precipitate forms: Filter and wash with cold ethanol.

-

If no precipitate: Evaporate solvent and purify via flash chromatography (DCM/MeOH gradient).

-

-

Yield Expectation: 60–80%.

Analytical Data Summary

To ensure the integrity of the synthesized NAMs, compare your data against these standard parameters.

| Parameter | Specification | Method |

| Purity | >95% | HPLC (C18, Acetonitrile/Water + 0.1% TFA) |

| Identity | LC-MS (ESI+) | |

| NMR ( | C2-H of Quinazoline: Singlet ~8.4–8.6 ppm | |

| Appearance | Off-white to pale yellow solid | Visual Inspection |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis of the target modulator.

References

-

Merck & Co., Inc. (2020).[3] Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators. Bioorganic & Medicinal Chemistry Letters.

-

BenchChem. (2025). Applications of 2-Amino-4-methoxy-5-nitrobenzonitrile in Organic Synthesis.

-

Vanderbilt Center for Neuroscience Drug Discovery. (2015). Design of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as Selective Negative Allosteric Modulators of mGluR2. Journal of Medicinal Chemistry.

-

Organic Chemistry Portal. Synthesis of Quinazolines.

Sources

Troubleshooting & Optimization

Controlling regioselectivity during nitration to form 5-Fluoro-4-methoxy-2-nitrobenzonitrile

The following Technical Support Guide addresses the challenges in controlling regioselectivity for the synthesis of 5-Fluoro-4-methoxy-2-nitrobenzonitrile .

Topic: Synthesis of this compound Ticket ID: REGIO-NITRO-005 Status: Resolved / Method Change Recommended[1]

Executive Summary

The Core Issue: Users attempting the direct nitration of 3-Fluoro-4-methoxybenzonitrile often report the formation of the 5-nitro isomer (3-Fluoro-4-methoxy-5-nitrobenzonitrile) as the major product (>85%), rather than the desired 2-nitro isomer .[1]

The Diagnosis: This is not a failure of experimental technique but a fundamental conflict of Electronic Directing Effects .[1] The synergistic influence of the methoxy group (C4) and the nitrile group (C1) strongly activates the C5 position. The desired C2 position is electronically deactivated and sterically crowded.[1]

The Solution: To achieve high regioselectivity for the 2-nitro isomer, you must bypass the electronic limitations of direct nitration. We recommend switching to a Nucleophilic Aromatic Substitution (SNAr) workflow using 4,5-Difluoro-2-nitrobenzonitrile .[1]

Part 1: Diagnostic & Troubleshooting (Why Direct Nitration Fails)

Electronic Analysis of the Substrate

If you are nitrating 3-Fluoro-4-methoxybenzonitrile , the directing groups compete as follows:

| Substituent | Position | Electronic Effect | Directing Preference | Strength |

| -OMe | C4 | Strong Activator (+M) | Ortho (C3, C5), Para (C1) | Dominant |

| -CN | C1 | Strong Deactivator (-M) | Meta (C3, C5) | Strong |

| -F | C3 | Weak Deactivator (-I, +M) | Ortho (C2, C4), Para (C6) | Weak |

-

The Conflict:

-

C5 Position: Strongly activated by the ortho-methoxy group and directed to by the meta-nitrile group.[1] This is the "Electronic Sweet Spot."

-

C2 Position (Target): Directed to by the weak Fluorine atom.[1] However, it is meta to the strong activator (-OMe) and ortho to the strong deactivator (-CN).

-

Result: The reaction is electronically rigged to produce the 5-nitro isomer.

-

Troubleshooting FAQ

Q: Can I force the reaction to C2 by lowering the temperature to -20°C? A: Unlikely. While lower temperatures favor the kinetic product, the activation energy difference between C5 (highly activated) and C2 (deactivated) is too large. You will likely see no reaction or continued C5 substitution.[1]

Q: Will using fuming nitric acid (98%) help? A: It will increase the overall yield but will not change the regioselectivity ratio. You may also risk over-nitration or hydrolysis of the nitrile group to an amide.[1]

Q: Can I block the C5 position? A: Theoretically, yes (e.g., sulfonation), but the de-blocking steps are harsh and often incompatible with the nitrile/fluorine groups. The SNAr route (Part 2) is more efficient.[1]

Part 2: The "Gold Standard" Protocol (SNAr Route)

To guarantee the formation of This compound , we recommend inverting the synthesis logic. Instead of nitrating a methoxy-arene, displace a fluorine atom on a nitro-arene.[1]

The Logic

We utilize 4,5-Difluoro-2-nitrobenzonitrile as the precursor.[1]

-

C4-Fluorine: Located para to the Nitro group.[1] The Nitro group strongly withdraws electron density via resonance, making C4 highly susceptible to nucleophilic attack.

-

C5-Fluorine: Located meta to the Nitro group. It is not activated by resonance.

-

Result: Methoxide (OMe⁻) will selectively displace the C4-Fluorine.[1]

Visual Workflow (Graphviz)

Caption: Selective SNAr displacement of the C4-fluorine atom activated by the para-nitro group.[1]

Step-by-Step Protocol

Materials:

-

4,5-Difluoro-2-nitrobenzonitrile (1.0 eq)[1]

-

Sodium Methoxide (0.5M in MeOH) (1.05 eq)[1]

-

Dry THF or Methanol (Solvent)[1]

Procedure:

-

Preparation: Dissolve 4,5-Difluoro-2-nitrobenzonitrile in anhydrous THF (or MeOH) under N₂ atmosphere. Cool the solution to -10°C .

-

Why? Low temperature maximizes the kinetic selectivity for the para-position.[1]

-

-

Addition: Add the NaOMe solution dropwise over 30 minutes.

-

Critical Control Point: Do not exceed 1.1 equivalents of NaOMe.[1] Excess alkoxide may lead to bis-substitution (displacing both fluorines).

-

-

Reaction: Stir at 0°C for 2 hours. Monitor by TLC or HPLC.[1][2]

-

Endpoint: Disappearance of starting material.[1]

-

-

Quench: Pour the mixture into ice-cold dilute HCl (0.1 M) to neutralize excess base.

-

Workup: Extract with Ethyl Acetate. Wash with brine.[3][4] Dry over Na₂SO₄.[3][4][5]

-

Purification: Recrystallize from Ethanol/Hexane if necessary.

Part 3: Alternative Nitration Strategies (If SNAr is unavailable)

If you are constrained to using nitration chemistry (e.g., due to raw material availability), you must alter the substrate before the final step.

The Acetamide Route

Nitrating the amine precursor often yields better regiocontrol due to the steric bulk of the acetamide group, though it adds steps.

-

Start: 3-Fluoro-4-methoxyaniline.

-

Protect: Acetylate to form N-(3-fluoro-4-methoxyphenyl)acetamide .

-

Nitrate: Use HNO₃/Ac₂O at 0°C.

-

Note: The acetamide is a bulky ortho/para director.[1] It may help shift some nitration to the position ortho to itself (which is the target C2 position relative to the nitrogen), but the C5 position (ortho to OMe) remains competitive.

-

-

Hydrolyze & Sandmeyer: Deprotect to the aniline, then convert NH₂ to CN via Sandmeyer reaction (CuCN).

Comparative Data Table

| Method | Regioselectivity (Target:Other) | Yield | Complexity |

| Direct Nitration (of Nitrile) | < 15 : 85 | Low | Low |

| SNAr Route (Recommended) | > 98 : 2 | High (>90%) | Low |

| Acetamide Route | ~ 60 : 40 | Moderate | High (4 steps) |

References

-

Benchchem Technical Guides.Synthesis of Nitrobenzonitrile Derivatives.

-

Source: [1]

-

-

Patent CN108069946B. Substituted quinazoline compounds having the ability to cross the blood brain barrier.[1][6] (Describes the use of this compound as Intermediate A6).[1][7]

-

ChemicalBook.4-Fluoro-2-methoxy-5-nitroaniline Preparation. (Illustrates the regioselectivity challenges in similar fluoro-methoxy-nitro systems).

-

Source: [1]

-

-

PubChem Compound Summary. 3-Fluoro-4-methoxybenzonitrile.[1] (Physicochemical properties and reactivity context).

-

Source: [1]

-

Sources

- 1. 4-Fluoro-3-methoxybenzonitrile | C8H6FNO | CID 2737365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1209780-71-1 | tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. CN108069946B - Substituted quinazoline compounds having the ability to cross the blood brain barrier - Google Patents [patents.google.com]

- 7. CN108069946B - å ·æç©¿è¿è¡èå±éè½åçå代çå¹ååååç© - Google Patents [patents.google.com]

Minimizing side reactions during fluoride displacement in 5-Fluoro-4-methoxy-2-nitrobenzonitrile

A Guide to Minimizing Side Reactions During Fluoride Displacement

Welcome to the technical support center for the synthesis of 5-Fluoro-4-methoxy-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical fluoride displacement step in the synthesis of this and related compounds. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this Nucleophilic Aromatic Substitution (SNAr) reaction and achieve optimal results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Reaction

This section covers the fundamental principles governing the fluoride displacement on your substrate. A solid understanding of the underlying mechanism is the first step toward effective troubleshooting.

Q1: What is the reaction mechanism for fluoride displacement on an activated aromatic ring?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process. First, the fluoride nucleophile attacks the electron-deficient carbon atom bearing the leaving group (e.g., another halogen or a nitro group), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[3] The presence of strong electron-withdrawing groups (EWGs), such as the nitro (-NO₂) and cyano (-CN) groups on your substrate, is essential as they stabilize the negative charge of the Meisenheimer intermediate, thereby activating the ring for nucleophilic attack.[1][3][4]

Q2: Why is the nitro group a good leaving group in some SNAr reactions, and could it compete with my intended leaving group?

While halogens are common leaving groups, the nitro group (-NO₂) can also be displaced in SNAr reactions, particularly when the aromatic ring is highly electron-deficient.[5][6][7] The nitro group's ability to act as a leaving group stems from its strong electron-withdrawing nature.[7][8] In the context of this compound synthesis where you are displacing a different group with fluoride, the key is relative reactivity. However, if your starting material has a different leaving group (like chlorine or bromine) and you are introducing a nucleophile, displacement of the nitro group is a potential side reaction to be aware of, especially under forcing conditions.[9]

Q3: What are the most critical parameters to control in this reaction?

Success in minimizing side reactions hinges on the careful control of four key parameters:

-

Solvent: Polar aprotic solvents like DMSO, DMF, or sulfolane are preferred as they effectively solvate the cation of the fluoride salt, leaving a "naked" and highly reactive fluoride anion.[1][10]

-

Temperature: Temperature control is a delicate balance. It must be high enough to overcome the activation energy but low enough to prevent side reactions like ether cleavage or decomposition.

-

Base/Fluoride Source: The choice of fluoride source (e.g., KF, CsF) and the potential addition of a phase-transfer catalyst (like Kryptofix [2.2.2]) can dramatically influence reactivity and selectivity. Anhydrous conditions are paramount.

-

Water Content: Rigorous exclusion of water is critical. Water can lead to hydrolysis of the nitrile group and can also deactivate the fluoride nucleophile through hydration.

Part 2: Troubleshooting Guide - Common Problems & Solutions

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Q1: My reaction has stalled, showing low or no conversion of the starting material. What should I do?

Low conversion is a common issue in SNAr reactions. A systematic approach is the best way to diagnose the problem.

-

Cause 1: Insufficiently Reactive Fluoride: The fluoride anion may be poorly solvated or deactivated by trace amounts of water.

-

Solution: Ensure your fluoride salt (KF is common, CsF is more reactive) is thoroughly dried before use (e.g., by heating under vacuum). Spray-dried KF is often a superior choice. Consider using a phase-transfer catalyst such as Kryptofix [2.2.2] or 18-crown-6 to enhance the nucleophilicity of the fluoride anion.

-

-

Cause 2: Inappropriate Solvent: The solvent may not be sufficiently polar to facilitate the reaction.

-

Solution: Switch to a high-quality, anhydrous polar aprotic solvent like DMSO or DMF.[1] Ensure the solvent is truly anhydrous, as even small amounts of water can hinder the reaction.

-

-

Cause 3: Insufficient Temperature: The reaction may have a high activation energy.

-

Solution: Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction by TLC or LC-MS at each stage to check for product formation versus decomposition.

-

Q2: My primary impurity is the corresponding phenol, 5-hydroxy-4-methoxy-2-nitrobenzonitrile. How do I prevent this demethylation?

This indicates cleavage of the methoxy ether, a common side reaction under harsh conditions.

-

Mechanism of Side Reaction: The methoxy group is an ether. Under nucleophilic or strongly basic conditions, particularly at elevated temperatures, the methyl group can be cleaved via an Sₙ2 attack by a nucleophile (like the fluoride ion or hydroxide from trace water) on the methyl carbon.[11][12]

-

Preventative Measures:

-

Strict Temperature Control: This is the most critical factor. Determine the minimum temperature required for the desired fluoride displacement and avoid significant excursions above it.

-

Anhydrous Conditions: Trace water can form hydroxide ions, which can also act as a nucleophile for demethylation. Ensure all reagents and solvents are scrupulously dry.

-

Choice of Base/Fluoride Source: If using a base in conjunction with your fluoride source, opt for a non-nucleophilic, sterically hindered base. However, for fluoride displacement, typically a fluoride salt is used directly without an additional base. Ensure the fluoride salt itself is not excessively basic or contaminated.

-

Q3: I'm observing the formation of 4-methoxy-2-nitro-5-(substituted)benzoic acid or its amide. What is causing the nitrile hydrolysis?

Hydrolysis of the benzonitrile group is a classic side reaction, especially when water is present under basic or acidic work-up conditions.

-